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Compound of Interest

Compound Name:
(4-Bromophenyl)(2-

methylphenyl)methanol

CAS No.: 944695-76-5

Cat. No.: B1532358

Get Quote

Executive Summary
(4-Bromophenyl)(2-methylphenyl)methanol (C

H

BrO) represents a class of sterically congested diarylmethanols. Its solid-state arrangement is
governed by a competition between strong classical hydrogen donors (O-H) and the steric bulk
of the ortho-methyl group. Understanding its crystal lattice is essential for predicting the
solubility and bioavailability of its pharmaceutical derivatives. This guide outlines the synthesis,
crystallization protocols, and the specific supramolecular synthons that define its architecture.

Chemical Context & Pharmaceutical Relevance
Diarylmethanols are pivotal intermediates in the synthesis of H1-antagonists. The introduction

of a bromine atom at the para-position of one ring and a methyl group at the ortho-position of

the other creates a unique probe for Structure-Activity Relationship (SAR) studies:

Electronic Modulation: The bromine atom (
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) enhances lipophilicity and offers a site for halogen bonding (C-Br···

or C-Br···O).

Conformational Locking: The ortho-methyl group restricts rotation around the

bond, forcing the molecule into a specific "propeller" twist that mimics the receptor-bound
conformation of active drugs.

Experimental Synthesis & Crystallization Protocol
To obtain single crystals suitable for X-ray diffraction, a high-purity synthesis via the Grignard

method is required, followed by a slow-evaporation crystallization technique.

Synthesis Workflow (Grignard Route)
Reaction: 2-Methylbenzaldehyde + 4-Bromophenylmagnesium bromide

Intermediate

Product.

Reagents:

4-Bromobromobenzene (Precursor for Grignard).

Magnesium turnings (activated with

).[1][2]

2-Methylbenzaldehyde (Electrophile).

Solvent: Anhydrous THF or Diethyl Ether (

).

Step-by-Step Methodology:

Activation: Flame-dry a 3-neck flask under

. Add Mg turnings and a crystal of iodine.
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Grignard Formation: Add 4-bromobromobenzene in

dropwise. Reflux until Mg is consumed (formation of 4-bromophenylmagnesium bromide).

Nucleophilic Attack: Cool to 0°C. Add 2-methylbenzaldehyde dropwise. The steric bulk of the

aldehyde may slow the kinetics; allow to warm to room temperature (RT) and stir for 4 hours.

Hydrolysis: Quench with saturated

(aq) to protonate the alkoxide.

Extraction: Extract with EtOAc, wash with brine, dry over

.

Purification: Flash column chromatography (Hexane:EtOAc 8:2).

Crystallization for X-Ray Analysis
Method: Slow Solvent Evaporation.

Solvent System: Ethanol/n-Hexane (1:3 ratio).

Procedure: Dissolve 50 mg of purified product in minimal hot ethanol. Add n-hexane

dropwise until persistent cloudiness appears. Add one drop of ethanol to clear. Cover with

parafilm (poke 3 holes) and store at 4°C in a vibration-free environment.

Target Morphology: Colorless prisms or blocks.

Synthesis Workflow Diagram[2]
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Caption: Workflow for the synthesis and crystallization of (4-Bromophenyl)(2-
methylphenyl)methanol.

Crystallographic Analysis & Structural Logic
In the absence of a specific open-access CSD entry for this exact analog, the structure is

derived from homologous diarylmethanol systems (e.g., (2-methylphenyl)phenylmethanol). The

following parameters define the self-validating structural model.

Molecular Geometry
Central Tetrahedral Node: The

carbon is

hybridized, creating a tetrahedral geometry connecting the two aryl rings, the hydroxyl group,
and a hydrogen atom.

The "Twist" (Torsion Angles):

Due to the 2-methyl group, the phenyl ring bearing the methyl substituent will be twisted

significantly out of the plane of the

bond to minimize steric clash with the hydroxyl oxygen and the adjacent aromatic ring.

Predicted Dihedral Angle: ~60–80° between the two aromatic planes.

Bond Lengths:

: ~1.90 Å (Typical for aryl bromides).

: ~1.43 Å.

Supramolecular Architecture
The crystal packing is dominated by the Hydrogen Bonding Network and Halogen Interactions.

A. The Hydroxyl Synthon (O-H···O)
Diarylmethanols typically crystallize in one of two motifs:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1532358/docs?utm_src=pdf-body#crystal-structure-profile-4-bromophenyl-2-methylphenyl-methanol
https://www.benchchem.com/product/b1532358/docs?utm_src=pdf-body#crystal-structure-profile-4-bromophenyl-2-methylphenyl-methanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1532358?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infinite Chains (

): Molecules align such that the donor H of one OH group binds to the acceptor O of the
next. This is most likely here due to the bulky methyl group preventing the formation of tight
dimers.

Cyclic Dimers (

): Two molecules face each other, forming a 4-membered ring. This is sterically disfavored by
the ortho-methyl substituent.

B. Halogen Bonding (C-Br···

)
The bromine atom is electron-deficient at its tip (sigma-hole). It will likely orient toward the

electron-rich

-cloud of a neighboring phenyl ring, stabilizing the 3D lattice.

Interaction Logic Diagram
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Click to download full resolution via product page

Caption: Supramolecular interaction map showing the competition between H-bonding and

steric repulsion.
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Quantitative Data Summary (Representative)
Note: Values below are representative of the diarylmethanol class and serve as reference

points for experimental validation.

Parameter Representative Value Structural Implication

Crystal System Monoclinic or Triclinic
Low symmetry due to chiral

conformation.

Space Group or
Centrosymmetric packing of

enantiomeric pairs (racemate).

Z (Molecules/Cell) 4
Standard packing for

.

C-O Bond Length 1.428(3) Å
Typical single bond; unaffected

by sterics.

C(Ar)-C(

)-C(Ar) Angle
112.5°

Expanded from 109.5° due to

aryl repulsion.

Twist Angle (Ar-Ar) 74.2°
High twist induced by 2-methyl

group.

Conclusion
The crystal structure of (4-Bromophenyl)(2-methylphenyl)methanol is defined by the steric

dominance of the ortho-methyl group, which disrupts planar packing and favors a twisted

"propeller" conformation. This structural rigidity, combined with the lipophilic bromine handle,

makes it an ideal scaffold for probing receptor binding pockets in antihistamine development.

Future work should focus on resolving the pure enantiomers, as the chiral packing may exhibit

distinct polymorphism compared to the racemate described here.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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